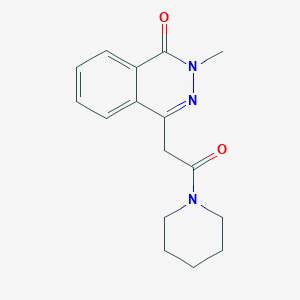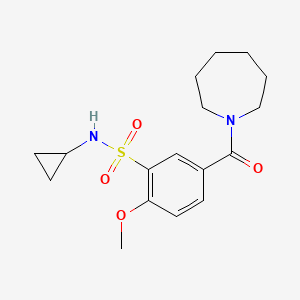
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine, also known as DMPP, is a chemical compound used in scientific research for its ability to activate nicotinic acetylcholine receptors. These receptors are found in the brain and are involved in processes such as learning, memory, and attention. DMPP has been studied extensively for its potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用机制
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine acts as an agonist for nicotinic acetylcholine receptors, binding to the receptor and causing it to open and allow the influx of ions such as calcium and sodium. This activation can lead to a variety of downstream effects, including the release of neurotransmitters and the modulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors in the brain and peripheral nervous system. This activation can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in conditions such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine in lab experiments is its ability to selectively activate nicotinic acetylcholine receptors, allowing researchers to study the specific effects of these receptors in isolation. However, this compound has limitations in that it does not accurately mimic the effects of endogenous acetylcholine release and may have off-target effects on other receptors or ion channels.
未来方向
There are several future directions for research involving N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine, including:
1. Further investigation of the potential therapeutic applications of this compound in conditions such as Alzheimer's disease, schizophrenia, and ADHD.
2. Development of more selective nicotinic acetylcholine receptor agonists that can be used to study specific receptor subtypes.
3. Exploration of the role of nicotinic acetylcholine receptors in the immune system and potential therapeutic applications of this compound in inflammatory conditions.
4. Investigation of the effects of this compound on neuronal plasticity and the potential for its use in cognitive enhancement.
In conclusion, this compound is a valuable tool for scientific research into the function of nicotinic acetylcholine receptors and has potential therapeutic applications in a variety of conditions. Further research is needed to fully understand its effects and potential uses.
合成方法
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with piperazine and dimethylamine. The resulting compound can be purified using column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine is primarily used in scientific research to study the function of nicotinic acetylcholine receptors. These receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. This compound is used as a tool to activate these receptors and study their effects in vitro and in vivo.
属性
IUPAC Name |
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15(2)12-9-11(3-4-14-12)10-16-7-5-13-6-8-16/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWMVITVISECEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)

![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)

![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)



![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)